Diethyl 2-(thioureidomethylene)malonate

Catalog No.
S16016517
CAS No.
M.F
C9H14N2O4S
M. Wt
246.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(thioureidomethylene)malonate

Product Name

Diethyl 2-(thioureidomethylene)malonate

IUPAC Name

diethyl 2-[(carbamothioylamino)methylidene]propanedioate

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

InChI

InChI=1S/C9H14N2O4S/c1-3-14-7(12)6(5-11-9(10)16)8(13)15-4-2/h5H,3-4H2,1-2H3,(H3,10,11,16)

InChI Key

IQOSGWRPFCRTEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC(=S)N)C(=O)OCC

Diethyl 2-(thioureidomethylene)malonate is an organic compound characterized by its unique structural features, which include a thiourea moiety attached to a malonate framework. This compound is a derivative of diethyl malonate, which is a well-known diester of malonic acid. The presence of the thiourea group enhances the compound's reactivity and potential biological activity, making it of interest in various fields of research, particularly in medicinal chemistry.

Due to its functional groups. Key reactions include:

  • Condensation Reactions: It can react with aldehydes or ketones to form thiourea derivatives through nucleophilic addition.
  • Hydrolysis: Under acidic or basic conditions, the ester groups can hydrolyze to yield diethyl malonate and thiourea derivatives.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures, which may exhibit enhanced biological activities.

The biological activity of diethyl 2-(thioureidomethylene)malonate is largely attributed to its thiourea component. Thioureas are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: Compounds containing thiourea moieties have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition: Thioureas can act as inhibitors for certain enzymes, potentially impacting metabolic pathways.

Several synthetic routes have been developed to produce diethyl 2-(thioureidomethylene)malonate:

  • Condensation of Diethyl Malonate with Thiourea:
    • Diethyl malonate is reacted with thiourea in the presence of a base (e.g., sodium ethoxide) to form diethyl 2-(thioureidomethylene)malonate.
    Diethyl Malonate+ThioureaBaseDiethyl 2 thioureidomethylene malonate\text{Diethyl Malonate}+\text{Thiourea}\xrightarrow{\text{Base}}\text{Diethyl 2 thioureidomethylene malonate}
  • Alternative Methods:
    • Other methods may involve the use of different nucleophiles or electrophiles in the presence of catalysts to facilitate the formation of the desired compound.

Diethyl 2-(thioureidomethylene)malonate has several applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery and development.
  • Agricultural Chemistry: Its antimicrobial properties make it a candidate for developing agrochemicals.
  • Synthetic Chemistry: It acts as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving diethyl 2-(thioureidomethylene)malonate focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. Techniques like molecular docking and enzyme kinetics are commonly employed to assess these interactions.

Diethyl 2-(thioureidomethylene)malonate shares structural similarities with several other compounds. Below is a comparison with notable similar compounds:

Compound NameStructure FeaturesUnique Properties
Diethyl MalonateDiester of malonic acidCommon reagent in organic synthesis
ThioureaSimple thiourea structureKnown for diverse biological activities
Dimethyl MalonateDimethyl ester derivativeUsed extensively in fragrance industry
Diethyl AminomalonateAmino group attachedUsed in peptide synthesis

Uniqueness

Diethyl 2-(thioureidomethylene)malonate's uniqueness lies in its combination of the malonate framework with a thiourea moiety, which enhances its reactivity and biological profile compared to simpler esters or amines. This combination allows for diverse synthetic applications and potential therapeutic uses that are not present in other similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

246.06742811 g/mol

Monoisotopic Mass

246.06742811 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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